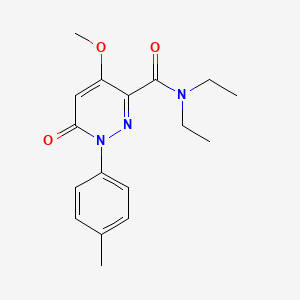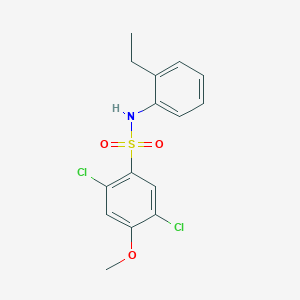![molecular formula C11H17Cl2N3O B2929057 1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride CAS No. 1573547-32-6](/img/structure/B2929057.png)
1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride, commonly known as BIM-23056, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIM-23056 is a benzimidazole derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of BIM-23056 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. In cancer cells, BIM-23056 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In virus-infected cells, BIM-23056 has been shown to inhibit the activity of several viral enzymes, including the viral protease and reverse transcriptase. In inflammation, BIM-23056 has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIM-23056 has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, BIM-23056 has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. In virus-infected cells, BIM-23056 has been shown to inhibit viral replication by disrupting viral protein synthesis and assembly. In inflammation, BIM-23056 has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BIM-23056 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BIM-23056 has been shown to exhibit high potency against several cancer cell lines and viruses, making it a promising candidate for further development. BIM-23056 also exhibits high selectivity, meaning that it specifically targets cancer cells or viruses without affecting normal cells. However, BIM-23056 has some limitations, including its poor solubility and stability, which can affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the research and development of BIM-23056. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of BIM-23056 in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to elucidate the mechanism of action of BIM-23056 and to identify potential drug targets for further development. Overall, BIM-23056 has the potential to be a valuable tool for scientific research and a promising candidate for drug development.
Méthodes De Synthèse
BIM-23056 can be synthesized using a multi-step process that involves the reaction of 2-aminomethylbenzimidazole with ethylene oxide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting diol with hydrochloric acid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
BIM-23056 has been extensively studied for its potential applications in various fields, including cancer research, virology, and inflammation. In cancer research, BIM-23056 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In virology, BIM-23056 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C. In inflammation, BIM-23056 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12;;/h2-5,8,15H,6-7,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKONFIBIYPOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)
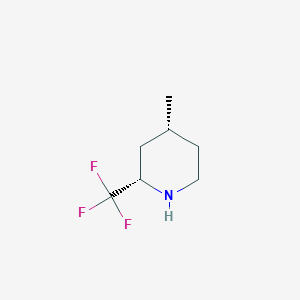
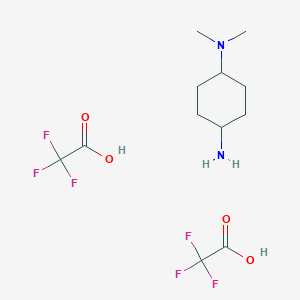
![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)
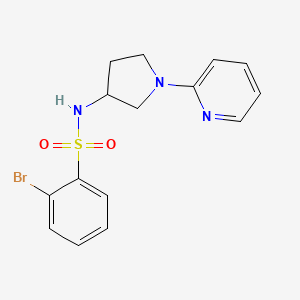
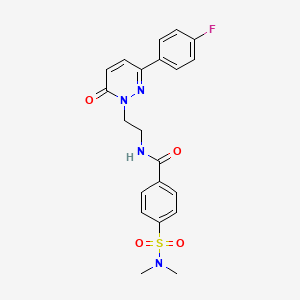
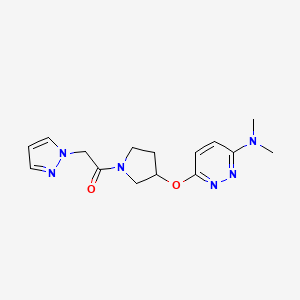
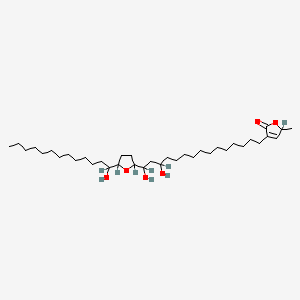
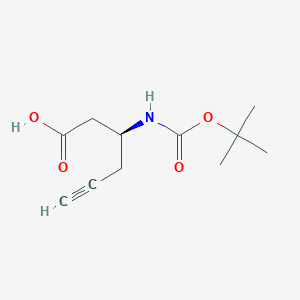
![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)
